2-Methylimidazo[1,2-a]pyridine-7-carbonitrile
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-6-12-3-2-8(5-10)4-9(12)11-7/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVDPHIYOLYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
The Gould-Jacobs reaction is a classical method for constructing imidazo[1,2-a]pyridine scaffolds. In this approach, 2-amino-5-chloropyridine reacts with ethyl acetoacetate under thermal conditions (reflux in acetic acid or diphenyl ether) to form ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate . The methyl group at position 2 originates from the acetyl moiety of ethyl acetoacetate, while the chlorine at position 7 derives from the 5-chloro substituent of the starting pyridine.
Key Reaction Conditions :
Characterization Data :
Hydrolysis and Decarboxylation
The ester intermediate undergoes basic hydrolysis (6 M NaOH, ethanol/water) to yield 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , followed by decarboxylation at 200°C to produce 7-chloro-2-methylimidazo[1,2-a]pyridine .
Key Reaction Conditions :
Palladium-Catalyzed Cyanation
The final step involves replacing the chlorine atom at position 7 with a cyano group. A palladium-catalyzed cross-coupling reaction using zinc cyanide (Zn(CN)₂) as the cyanide source achieves this transformation.
Typical Protocol :
-
Substrate : 7-Chloro-2-methylimidazo[1,2-a]pyridine (1 equiv)
-
Catalyst : Pd(PPh₃)₄ (0.05 equiv)
-
Cyanide Source : Zn(CN)₂ (1.2 equiv)
-
Solvent : DMF or DMSO
-
Temperature : 120°C (microwave irradiation, 30 min)
Characterization Data :
DBU-Catalyzed Cyclization with Subsequent Cyanation
Synthesis of 7-Chloro-2-methylimidazo[1,2-a]pyridine
This method employs 2-amino-5-chloropyridine and bromoacetone (CH₃-CO-CH₂Br) in a DBU-catalyzed cyclization. The reaction proceeds via formation of a pyridinium salt, followed by intramolecular cyclization and elimination of HBr.
Key Reaction Conditions :
-
Catalyst : DBU (1.2 equiv)
-
Solvent : Aqueous ethanol (1:1 v/v)
-
Temperature : Room temperature
Mechanistic Insight :
-
Pyridinium Salt Formation : The endocyclic nitrogen of 2-amino-5-chloropyridine attacks the carbonyl carbon of bromoacetone, forming a pyridinium intermediate.
-
Cyclization : DBU abstracts a proton, facilitating intramolecular nucleophilic attack to form the imidazo ring.
Cyanation via Nucleophilic Aromatic Substitution
The 7-chloro substituent is replaced with a cyano group using CuCN in DMSO at 150°C.
Typical Protocol :
-
Substrate : 7-Chloro-2-methylimidazo[1,2-a]pyridine (1 equiv)
-
Cyanide Source : CuCN (2 equiv)
-
Solvent : DMSO
-
Temperature : 150°C, 12 h
One-Pot Double Functionalization Strategy
Simultaneous Introduction of Methyl and Cyano Groups
A advanced approach leverages 7,8-dichloroimidazo[1,2-a]pyridine as a bifunctional substrate. The methyl group is introduced via Suzuki coupling with methylboronic acid, followed by cyanation at position 7.
Key Steps :
-
Suzuki Coupling :
-
Cyanation :
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs + Cyanation | Cyclization, hydrolysis, cyanation | 45–55% | High regioselectivity | Multi-step, low decarboxylation yield |
| DBU-Catalyzed + Cyanation | Cyclization, cyanation | 58–63% | Room-temperature cyclization | Requires stoichiometric DBU |
| One-Pot Double Coupling | Suzuki coupling, cyanation | 47–54% | One-pot procedure | Requires dichloro starting material |
Challenges and Optimization Opportunities
-
Decarboxylation Efficiency : The Gould-Jacobs route suffers from moderate decarboxylation yields (50–60%). Switching to microwave-assisted decarboxylation may improve efficiency.
-
Cyanide Source Toxicity : Zn(CN)₂ and CuCN pose safety risks. Alternatives like K₄[Fe(CN)₆] under photoredox conditions could enhance sustainability.
-
Regioselectivity in Cyclization : Competing pathways may form regioisomers. DFT calculations to predict transition states could guide solvent/catalyst selection .
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, are common and can be achieved using molecular bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or iodine in chloroform.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives such as 3-bromo-2-methylimidazo[1,2-a]pyridine.
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action and Therapeutic Potential
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile is recognized for its ability to interact with various biological targets, making it a candidate for drug development. Its derivatives have shown promise in treating neurological and metabolic disorders due to their unique molecular structures that facilitate interactions with receptors and enzymes.
Case Study: Antitubercular Activity
Recent studies have identified imidazo[1,2-a]pyridine analogues, including this compound, as potential inhibitors of Mycobacterium tuberculosis. High-throughput screening revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, indicating strong antitubercular activity .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 0.03 - 5.0 | Antitubercular |
Food Safety Testing
Detection of Carcinogenic Compounds
This compound is utilized in analytical chemistry to detect and quantify potential carcinogens in food products. Its application ensures consumer safety and compliance with health regulations by identifying harmful substances that may arise during food processing or storage.
Research Findings
Studies have demonstrated the efficacy of imidazo[1,2-a]pyridine derivatives in food safety assessments. For example, they can be used in assays that measure the presence of heterocyclic amines (HCAs), which are known carcinogens formed during high-temperature cooking processes.
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. It has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in neurotransmission.
Case Study: AChE Inhibition
A series of experiments evaluated the inhibitory effects of various derivatives on AChE activity. The results indicated that some compounds demonstrated IC50 values as low as 0.2 μM, suggesting significant potential for treating conditions like Alzheimer's disease .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound Derivative | 0.2 | AChE |
Material Science
Development of Novel Materials
The compound is also explored for its properties in developing advanced materials, particularly polymers with specific thermal and mechanical characteristics. Its unique structure allows for modifications that enhance material performance.
Research Insights
Studies indicate that incorporating imidazo[1,2-a]pyridine units into polymer matrices can improve thermal stability and mechanical strength, making them suitable for applications in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The compound’s antitumor effects are believed to involve the induction of apoptosis through the activation of caspases and the inhibition of key signaling pathways such as NF-kappaB .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table compares 2-Methylimidazo[1,2-a]pyridine-7-carbonitrile with structurally related imidazo[1,2-a]pyridine derivatives:
Physicochemical Properties
- Solubility: The cyano group enhances polarity, improving solubility in polar solvents (e.g., DMSO, DMF) compared to non-polar analogs.
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., PWJ ) exhibit higher melting points due to increased intermolecular dipole interactions .
Biological Activity
2-Methylimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and implications for drug development.
Chemical Structure and Properties
The compound this compound features a unique imidazo[1,2-a]pyridine structure with a carbonitrile group at the 7-position. Its molecular formula is with a molecular weight of approximately 176.17 g/mol. The presence of the imidazo ring contributes to its reactivity and biological properties.
1. Antimicrobial Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. Specifically, derivatives of 2-methylimidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in treating bacterial infections and highlights the need for further exploration into its mechanism of action against pathogens .
2. Enzyme Inhibition
A notable area of interest is the enzyme inhibition capability of this compound. Studies have identified its potential as an inhibitor of enzymes critical to the survival of Mycobacterium tuberculosis (Mtb). Specifically, it targets pantothenate synthetase, which is essential for bacterial metabolism . The inhibition of such enzymes could pave the way for developing new treatments for tuberculosis (TB), especially against multidrug-resistant strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Research has demonstrated that modifications to the imidazo ring and substituents can significantly affect biological potency. For instance, the introduction of different functional groups at specific positions has been shown to enhance or diminish antimicrobial and enzyme inhibition activities .
| Compound | Modification | MIC (μM) | Activity |
|---|---|---|---|
| Compound A | Methyl at position 2 | 0.03 | Potent against Mtb |
| Compound B | Sulfur substitution | 0.004 | Excellent QcrB inhibitor |
| Compound C | No substitution | >5.0 | Low activity |
Case Study 1: Antitubercular Activity
In a study focusing on novel imidazo[1,2-a]pyridine carboxamide derivatives, several compounds were evaluated for their anti-TB activity. The most promising derivative exhibited a minimum inhibitory concentration (MIC) of 0.004 μM against replicating Mtb, indicating significant efficacy . This highlights the potential of modifying the imidazo[1,2-a]pyridine scaffold to enhance therapeutic outcomes.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed various derivatives for their antimicrobial properties against Staphylococcus aureus. The results demonstrated that certain modifications led to enhanced antibacterial activity, suggesting that structural changes can improve effectiveness against resistant bacterial strains .
Q & A
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF, diglyme) stabilize intermediates and reduce side reactions .
- Catalyst choice : Transition metals (e.g., Pd for cross-couplings) or organocatalysts improve regioselectivity .
- Microwave irradiation : Accelerates kinetics for thermally sensitive steps, achieving >90% purity in one pot .
How are structure-activity relationship (SAR) studies designed for imidazopyridine derivatives targeting biological receptors?
Q. Advanced
- Core modifications : Introduce substituents (e.g., methyl, trifluoromethyl) to alter steric/electronic profiles. For example, phosphine oxide groups at the 3-position enhance binding to neuropeptide receptors .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to predict interactions with targets like GABAA or kinase enzymes. Validate with in vitro assays (e.g., IC50 measurements) .
How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state packing of this compound?
Advanced
Hirshfeld surface analysis from SC-XRD data quantifies intermolecular interactions. For imidazopyridines, π-π stacking between aromatic rings and C–H···N hydrogen bonds dominate packing patterns. These interactions impact solubility and crystallinity, guiding co-crystal design for improved bioavailability .
What are the challenges in scaling up lab-scale synthesis to gram quantities while maintaining purity?
Intermediate
Key issues include:
- Byproduct formation : Mitigated by optimizing stoichiometry and reaction time.
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from DMF/water mixtures .
- Thermal stability : Monitor decomposition via TGA-DSC to avoid degradation during isolation.
How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of imidazopyridine reactions?
Advanced
¹⁵N-labeled precursors track nitrogen migration during cyclization. For example, ¹⁵N NMR reveals whether the pyridine or imidazole nitrogen participates in key steps like ring closure or proton transfer. This clarifies mechanisms for regioselective functionalization .
What role do solvent-free conditions play in green synthesis approaches for this compound?
Intermediate
Solvent-free reactions minimize waste and energy use. For instance, grinding reactants (e.g., aldehydes and amino-nitriles) with catalytic KHSO4 achieves cyclization in 85% yield. This avoids solvent polarity constraints and simplifies purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
